methyl 2-{1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate
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Description
Methyl 2-{1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate is a useful research compound. Its molecular formula is C22H20N2O4 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.14230712 g/mol and the complexity rating of the compound is 661. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-{1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of dihydropyridine derivatives, which are known for their diverse pharmacological properties. The general structure can be represented as follows:
This compound features a dihydropyridine core substituted with a 4-methylphenyl group and an amido linkage, contributing to its unique chemical properties.
Dihydropyridines have been extensively studied for their role as calcium channel blockers and their ability to modulate various biological pathways. The proposed mechanisms of action for this compound include:
- Calcium Channel Modulation : Similar to other dihydropyridines, this compound may inhibit calcium influx in cardiac and smooth muscle cells, leading to vasodilation and reduced blood pressure.
- Antioxidant Activity : Research indicates that dihydropyridine derivatives possess antioxidant properties, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its anti-inflammatory profile.
In Vitro Studies
Several studies have evaluated the biological activity of this compound:
- Anticancer Activity : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it showed significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 5 to 15 µM .
- Antioxidant Properties : The compound was tested using DPPH and ABTS radical scavenging assays. Results indicated a notable capacity to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions .
- Anti-inflammatory Activity : Inhibition of nitric oxide production was observed in RAW 264.7 macrophage cells treated with the compound. This suggests a mechanism involving the suppression of inducible nitric oxide synthase (iNOS) expression .
Case Studies
A recent study highlighted the therapeutic potential of this compound in a murine model of inflammation. Mice treated with this compound exhibited reduced paw edema and lower levels of inflammatory markers compared to control groups .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
methyl 2-[[1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-15-7-9-16(10-8-15)13-24-14-17(11-12-20(24)25)21(26)23-19-6-4-3-5-18(19)22(27)28-2/h3-12,14H,13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIQUBVPCWZGSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.